molecular formula C16H20N2O2S B7054792 N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

Cat. No.: B7054792
M. Wt: 304.4 g/mol
InChI Key: WCSXRHYDBVSIKM-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of an oxazole ring and a cyclooctathiophene structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the oxazole ring. One common method for synthesizing oxazole derivatives is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The cyclooctathiophene moiety can be synthesized through a series of cyclization and functionalization reactions involving thiophene precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize waste. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole or thiophene rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is unique due to its combination of an oxazole ring and a cyclooctathiophene structure. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse biological activities compared to other oxazole derivatives .

Properties

IUPAC Name

N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-13(18-10-20-11)9-17-16(19)15-8-12-6-4-2-3-5-7-14(12)21-15/h8,10H,2-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSXRHYDBVSIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CNC(=O)C2=CC3=C(S2)CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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